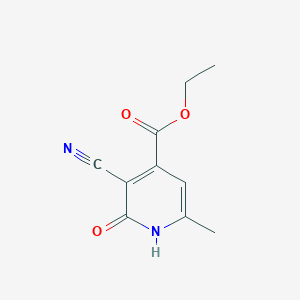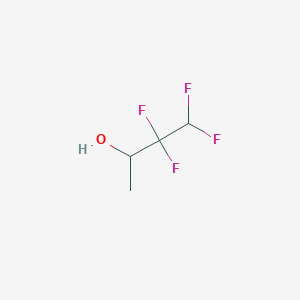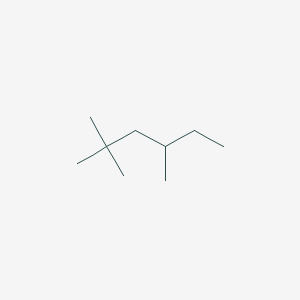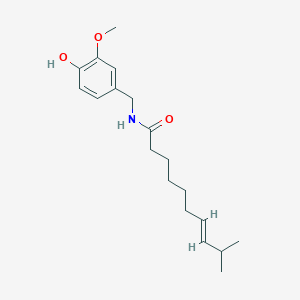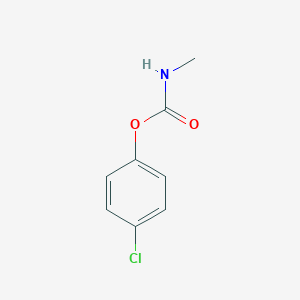
4-Chlorophenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control a variety of pests, including insects, mites, and ticks, in agricultural and non-agricultural settings.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. By inhibiting this enzyme, 4-Chlorophenyl methylcarbamate disrupts the transmission of nerve impulses, leading to paralysis and death of the target pest. Carbaryl is a reversible inhibitor of acetylcholinesterase, which means that its effects are temporary and can be reversed with time.
Biochemische Und Physiologische Effekte
Carbaryl can have toxic effects on non-target organisms, including humans and animals. Exposure to 4-Chlorophenyl methylcarbamate can cause a range of symptoms, including nausea, vomiting, headache, and dizziness. In severe cases, exposure to 4-Chlorophenyl methylcarbamate can lead to convulsions, coma, and death. Carbaryl is also known to have reproductive and developmental effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is widely used in laboratory experiments to study the effects of insecticides on various organisms. It is a well-established insecticide that is effective against a broad range of pests. However, 4-Chlorophenyl methylcarbamate can have toxic effects on non-target organisms, which can limit its use in some experiments. Careful consideration should be given to the dose and duration of exposure when using 4-Chlorophenyl methylcarbamate in laboratory experiments.
Zukünftige Richtungen
There are many areas of research that could benefit from further study of 4-Chlorophenyl methylcarbamate. One area of interest is the development of new insecticides that are less toxic to non-target organisms. Another area of research is the study of the long-term effects of 4-Chlorophenyl methylcarbamate exposure on human health. Finally, more research is needed to understand the mechanisms of resistance to 4-Chlorophenyl methylcarbamate in pests, which could lead to the development of new strategies for pest control.
Conclusion
In conclusion, 4-Chlorophenyl methylcarbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, leading to paralysis and death of the target pest. Carbaryl can have toxic effects on non-target organisms, including humans and animals. Despite its limitations, 4-Chlorophenyl methylcarbamate remains an important tool for pest control in agriculture and public health. Further research is needed to develop new insecticides that are less toxic to non-target organisms and to understand the long-term effects of 4-Chlorophenyl methylcarbamate exposure on human health.
Synthesemethoden
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate and 4-chlorobenzyl chloride. The reaction produces 4-Chlorophenyl methylcarbamate, which is then purified and crystallized. The synthesis of 4-Chlorophenyl methylcarbamate is a well-established process that has been used for many years.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties. It is used in a wide range of applications, including agriculture, forestry, and public health. Carbaryl is effective against a broad range of pests, including beetles, aphids, and mites. It is also used to control ticks, fleas, and other pests that can transmit diseases to humans and animals.
Eigenschaften
CAS-Nummer |
2620-53-3 |
|---|---|
Produktname |
4-Chlorophenyl methylcarbamate |
Molekularformel |
C8H8ClNO2 |
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
(4-chlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
WMMQJAQJAPXWDO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CNC(=O)OC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
2620-53-3 |
Synonyme |
4-chlorophenyl-N-methylcarbamate p-chlorophenyl-N-methylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



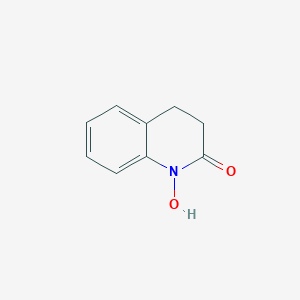
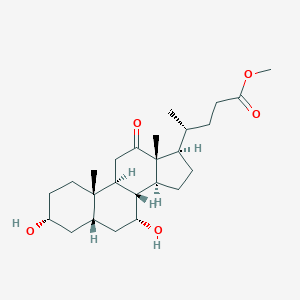
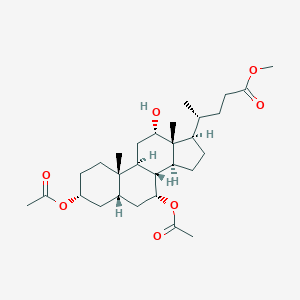
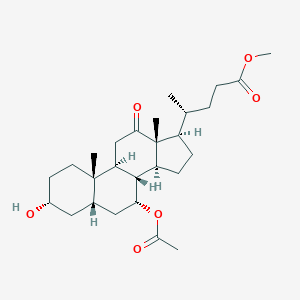
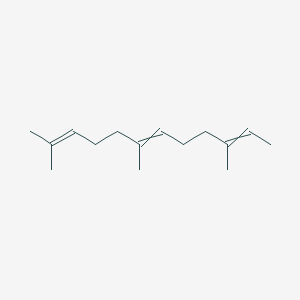
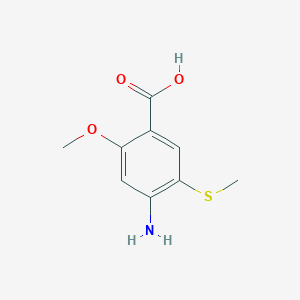
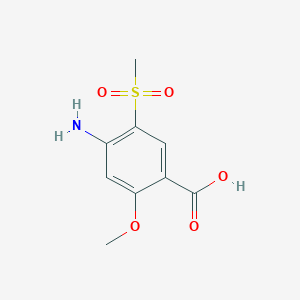


![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
